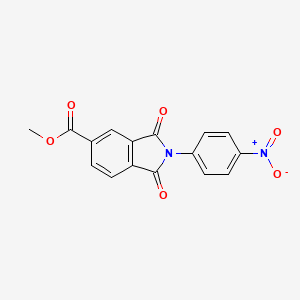

Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate

Description

Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate is a phthalimide derivative characterized by a 1,3-dioxoisoindoline core substituted with a 4-nitrophenyl group at position 2 and a methyl ester at position 3. Phthalimide derivatives are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their rigid aromatic structure and functional versatility.

Properties

IUPAC Name |

methyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6/c1-24-16(21)9-2-7-12-13(8-9)15(20)17(14(12)19)10-3-5-11(6-4-10)18(22)23/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHLQFUODAWAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields the desired product with a good yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS 110768-19-9)

- Key Differences : Replaces the nitro group with a fluorine atom and substitutes the methyl ester with a carboxylic acid.

- Impact : The fluorine atom, though electron-withdrawing, is less polar than the nitro group, reducing intermolecular dipole interactions. The carboxylic acid group increases hydrophilicity, altering solubility and bioavailability compared to the methyl ester in the target compound .

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid (CAS 7702-03-6)

- Key Differences : Features a carboxyphenyl group at position 2 and a carboxylic acid at position 5.

- Impact : The dual carboxylic acid groups enhance hydrogen-bonding capacity and aqueous solubility but reduce lipophilicity, limiting membrane permeability in biological systems compared to the nitro and ester functionalities of the target compound .

Variations in the Ester Group

Methyl 1,3-Dioxoisoindoline-5-carboxylate (CAS 56720-83-3)

- Key Differences : Lacks the 4-nitrophenyl substituent at position 2.

- This compound serves as a baseline for studying the nitro group’s role in the target molecule .

Ethyl 1-Oxoisoindoline-5-carboxylate (CAS 1261788-26-4)

- Key Differences: Replaces the dioxoisoindoline core with a mono-oxo structure and an ethyl ester.

- Impact : The single oxo group reduces ring strain and conjugation, altering electronic properties. The ethyl ester may confer slower hydrolysis rates compared to the methyl ester, affecting metabolic stability .

Complex Derivatives with Additional Functional Groups

BL95112 (CAS 331672-43-6)

- Structure : 4-Nitrophenyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate.

- Key Differences : Incorporates a methoxyphenyl group at position 2 and a 4-nitrophenyl ester.

- Impact : The methoxy group introduces electron-donating effects, counteracting the nitro group’s electron withdrawal. This compound highlights how para-substituents on the ester moiety influence electronic and steric properties .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents (Position 2/5) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target Compound | - | 4-Nitrophenyl / Methyl ester | ~328.24* | High lipophilicity, electron-deficient |

| 2-(4-Fluorophenyl)-...-5-carboxylic Acid | 110768-19-9 | 4-Fluorophenyl / Carboxylic acid | 285.23 | Moderate solubility, polar |

| Methyl 1,3-Dioxoisoindoline-5-carboxylate | 56720-83-3 | None / Methyl ester | ~219.18* | Baseline reactivity, low polarity |

| BL95112 | 331672-43-6 | 2-Methoxyphenyl / 4-Nitrophenyl | 418.36 | Mixed electronic effects, bulky ester |

*Calculated based on molecular formula.

Table 2: Similarity Scores of Analogous Compounds ()

| CAS Number | Compound Name | Similarity Score |

|---|---|---|

| 56720-83-3 | Methyl 1,3-dioxoisoindoline-5-carboxylate | 0.96 |

| 7702-03-6 | 2-(4-Carboxyphenyl)-...-5-carboxylic acid | 1.00 |

| 4649-27-8 | 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid | 1.00 |

Biological Activity

Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate is a notable compound in the isoindoline derivative class, recognized for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to an isoindoline core, which is further substituted with a methyl ester group. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H12N2O5 |

| Molecular Weight | 284.26 g/mol |

| CAS Number | 313259-28-8 |

| Boiling Point | Predicted: 422.4 °C |

| Density | Predicted: 1.518 g/cm³ |

| pKa | Predicted: 3.07 |

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The nitrophenyl group can inhibit or activate various biological pathways, which is pivotal in its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study comparing the lysis rates of various compounds showed that this compound demonstrated higher lysis percentages than reference drugs like Benznidazole (Bzn) and Nitrofurantoin (Nfx), highlighting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast cancer models (MCF-7 cells). The cytotoxicity studies indicated that the compound affects cell viability through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxicity in Cancer Research :

Research Applications

This compound is being explored for various applications:

- Drug Development : Its unique structural features make it a candidate for developing new therapeutic agents.

- Biological Research : It serves as a model compound for studying enzyme interactions and metabolic pathways.

- Industrial Applications : The compound is utilized in synthesizing specialty chemicals due to its reactivity and stability.

Q & A

Q. What are the optimal synthetic pathways for Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate, and how can experimental design minimize trial-and-error approaches?

Methodological Answer : The synthesis of isoindoline derivatives often involves multi-step reactions, including condensation, nitration, and esterification. To optimize pathways, employ statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors affecting yield . For example, fractional factorial designs can reduce the number of experiments by isolating variables like reaction time and nitro-group positioning (para vs. ortho/meta), which significantly influence regioselectivity . Computational pre-screening using quantum chemical calculations (e.g., DFT) can predict reaction feasibility and guide experimental conditions, as demonstrated in ICReDD’s reaction path search methodology .

Q. How can researchers characterize the electronic and steric effects of the 4-nitrophenyl substituent on the isoindoline core?

Methodological Answer :

- Spectroscopic Analysis : Use UV-Vis spectroscopy to study conjugation between the nitro group and the isoindoline ring. Compare absorbance shifts with analogs lacking the nitro substituent (e.g., methoxy derivatives) .

- X-ray Crystallography : Resolve the crystal structure to quantify steric hindrance from the nitro group. For example, bond angles and torsion angles in similar compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxopyrrole derivatives) reveal steric clashes affecting reactivity .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the nitro group on the carboxylate moiety .

Q. What solvent systems are recommended for improving the solubility of this compound in catalytic or photochemical studies?

Methodological Answer : Solubility can be enhanced using polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s aromatic and ester functionalities. For catalytic applications, test binary solvent mixtures (e.g., THF:MeOH) to balance solubility and reaction kinetics. Refer to analogous systems like ethyl 4-(4-hydroxy-3-methoxyphenyl)pyrimidine carboxylates, where solubility in DMF was critical for recrystallization .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics or DFT) predict the compound’s reactivity in multi-step catalytic cycles?

Methodological Answer :

- Reaction Mechanism Simulation : Use DFT to model intermediates in reactions such as nucleophilic aromatic substitution (e.g., nitro-group displacement). Compare activation energies for pathways involving the isoindoline core versus simpler aromatic esters .

- Process Optimization : Integrate AI-driven tools with COMSOL Multiphysics to simulate mass transfer and heat dissipation in reactor designs, particularly for scaled-up nitroaromatic syntheses .

Q. What strategies resolve contradictions in experimental data between theoretical predictions and observed reaction outcomes?

Methodological Answer :

- Error Source Analysis : If DFT-predicted reaction yields deviate from experiments, re-examine basis sets (e.g., B3LYP/6-311+G(d,p)) for nitro-group interactions or solvent effects omitted in calculations .

- Cross-Validation : Compare results with structurally related compounds (e.g., methyl 3-(2-chlorophenyl)-2-indolylmethyl pyrrolidine carboxylates) to identify systematic discrepancies in nitro-group behavior .

Q. How does the nitro group’s electron-withdrawing nature influence the compound’s applicability in photoactive materials or redox-active catalysts?

Methodological Answer :

- Electrochemical Studies : Perform cyclic voltammetry to measure reduction potentials of the nitro group. In analogs like 4-nitrophenol derivatives, the nitro group’s redox activity enables applications in electrochemical sensors .

- Photocatalysis Screening : Test the compound’s ability to generate reactive oxygen species (ROS) under UV irradiation, leveraging its conjugated π-system and nitro group’s electron deficiency, as seen in TiO₂-based photoactive systems .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining regioselectivity?

Methodological Answer :

- Continuous Flow Reactors : Mitigate exothermic risks in nitration steps by adopting flow chemistry, which enhances heat transfer and reduces side reactions .

- Membrane Separation : Post-synthesis, use nanofiltration membranes to isolate the target compound from byproducts (e.g., unreacted nitro precursors) based on molecular weight and polarity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.